(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide
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Overview
Description
(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and diverse applications. This compound is characterized by a cyclopropane ring substituted with a dichloroethenyl group and a carboxamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:
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Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazo compounds and transition metal catalysts such as rhodium or copper complexes.
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Introduction of the Dichloroethenyl Group: : The dichloroethenyl group can be introduced via a halogenation reaction, where the cyclopropane ring is treated with a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
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Formation of the Carboxamide Moiety: : The carboxamide group is typically introduced through an amidation reaction. This involves reacting the corresponding carboxylic acid or its derivative (such as an ester or acid chloride) with diethylamine under suitable conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dichloroethenyl group, leading to the formation of epoxides or other oxidized derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
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Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the dichloroethenyl group. Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atoms, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and studying protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of its target.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxamide.
(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carbothioamide: Similar structure but with a thioamide group instead of a carboxamide.
Uniqueness
The uniqueness of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both the dichloroethenyl and carboxamide groups allows for a wide range of chemical transformations and biological interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(1R,3S)-3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3/t8-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWOTZXPOONDLK-SCZZXKLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1[C@H](C1(C)C)C=C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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